molecular formula C15H17ClN4O4S B6578781 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1060213-68-4

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide

Cat. No. B6578781
CAS RN: 1060213-68-4
M. Wt: 384.8 g/mol
InChI Key: QXCJRNPVBCSWOT-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides . The compound has been synthesized starting from 4-chlorobenzoic acid .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by NMR, IR, and elemental analysis . The presence of a C=N group is indicated by characteristic IR absorption in the 1,600–1,550 cm−1 region. Two strong absorption bands around 1,160~1,190 cm−1 and 1,340~1,380 cm−1 respectively confirm the presence of a sulfonyl functionality .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity .

Scientific Research Applications

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O4S/c1-25(22,23)20-8-2-3-11(9-20)13(21)17-15-19-18-14(24-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCJRNPVBCSWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-3-carboxamide

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